molecular formula C18H15BrN2S B2959502 2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole CAS No. 1207011-89-9

2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2959502
CAS No.: 1207011-89-9
M. Wt: 371.3
InChI Key: PUQWLAVLLNMJIN-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an allylthio group, a bromophenyl group, and a phenyl group

Scientific Research Applications

2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with an imidazole derivative in the presence of a palladium catalyst.

    Addition of the Allylthio Group: The allylthio group can be introduced through a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom on the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or various amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and allylthio groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole
  • 2-(ethylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole
  • 2-(propylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole

Uniqueness

2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole is unique due to the presence of the allylthio group, which can undergo additional chemical transformations compared to its methylthio, ethylthio, or propylthio analogs. This provides greater versatility in synthetic applications and potential for developing novel compounds with enhanced biological activity.

Properties

IUPAC Name

5-(4-bromophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2S/c1-2-12-22-18-20-13-17(14-8-10-15(19)11-9-14)21(18)16-6-4-3-5-7-16/h2-11,13H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQWLAVLLNMJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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